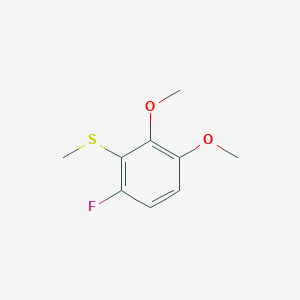

![molecular formula C11H21NO3 B6314517 叔丁基N-[顺-3-羟基环戊基]-N-甲基氨基甲酸酯 CAS No. 1452466-66-8](/img/structure/B6314517.png)

叔丁基N-[顺-3-羟基环戊基]-N-甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

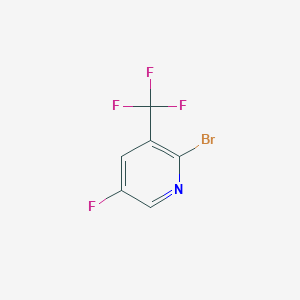

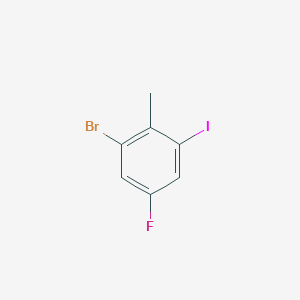

“tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” is a complex organic compound. The “tert-Butyl” part refers to a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . The “N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” part indicates that the compound contains a cyclopentyl group (a ring of five carbon atoms) with a hydroxyl (-OH) group at the 3rd position, and a carbamate group (a functional group derived from carbamic acid) where one of the hydrogens is replaced by a methyl group (-CH3) and the other by the tert-butyl group .

Synthesis Analysis

The synthesis of compounds similar to “tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” involves the use of tert-butyl groups as they are very bulky and used in chemistry for kinetic stabilization . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” can be analyzed using techniques like NMR spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

The tert-butyl group in the compound can influence the progress of a chemical reaction, a phenomenon known as the Thorpe–Ingold effect . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry. It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .科学研究应用

环境行为和归宿

分解技术:研究探索了使用射频 (RF) 等离子体反应器分解 MTBE(一种类似于叔丁基 N-[顺-3-羟基环戊基]-N-甲基氨基甲酸酯的化合物)的方法。该方法展示了将 MTBE 分解成甲烷、乙烯和乙烷等更简单的化合物的可行性,突出了减轻叔丁基化合物对环境污染的潜在途径 (Hsieh 等人,2011 年).

生物降解和生物修复:在好氧和厌氧条件下对 MTBE 生物降解的研究揭示了微生物修复的潜力。研究表明,MTBE 可以被各种微生物降解,无论是作为主要的碳源还是通过共代谢,为相关叔丁基化合物的生物修复潜力提供了见解 (Fiorenza & Rifai,2003 年).

毒理学评估和环境影响

- 毒性和人类接触:对合成酚类抗氧化剂(包括叔丁基化合物的衍生物)的环境发生、人类接触和毒性的调查表明,虽然一些化合物可能表现出肝毒性或内分泌干扰作用,但需要进行全面评估以充分了解其对人类健康的影响 (Liu & Mabury,2020 年).

先进的分离工艺

- 三相分配 (TPP):TPP 被强调为一种创新的非色谱生物分离技术,用于提取、分离和纯化生物活性分子。该方法对叔丁基化合物的应用可以提供一种绿色、高效且经济的方法,用于从复杂混合物中分离特定化合物,展示了 TPP 在科学研究应用中的多功能性 (Yan 等人,2018 年).

安全和危害

The safety data sheet for tert-butanol, a related compound, indicates that it is a hazardous substance. It is flammable, causes skin irritation, and may cause respiratory irritation. It is advised to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

作用机制

Target of Action

The primary targets of “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be identified.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

属性

IUPAC Name |

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREITKHLXHZJEE-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

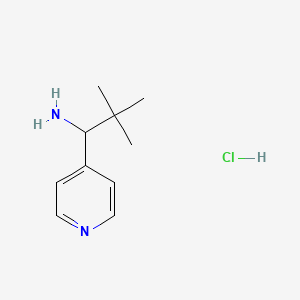

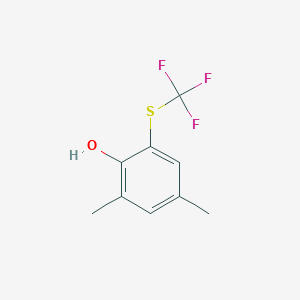

![(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)

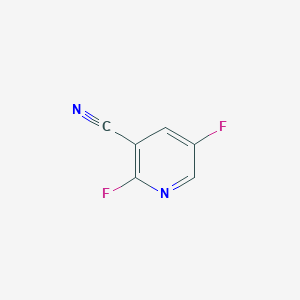

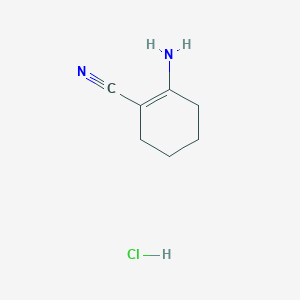

![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)

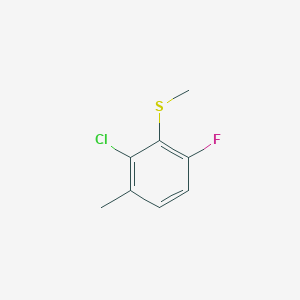

![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)